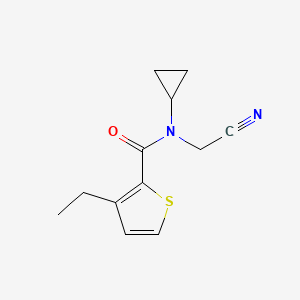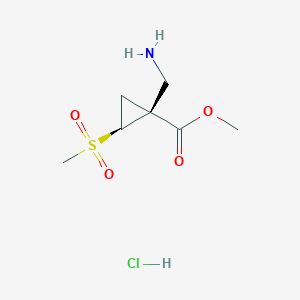![molecular formula C23H24O7S B2608763 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate CAS No. 610753-94-1](/img/structure/B2608763.png)
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility, and molar conductance measurement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various analytical techniques. For instance, the yield, color, melting point, and conductivity in DMF of a similar compound, 2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-6-methoxy-4-nitrophenol (HL 3), were reported .Scientific Research Applications
Silver Triflate Catalyzed Synthesis
Silver triflate catalysis has been utilized for the synthesis of benzo[b]oxepines and 2H-chromenes, starting from 2-[cyclopropyl(hydroxy)methyl]phenols. This method offers a general approach to functionalized oxygen heterocycles, with product selectivity controlled by reaction time adjustments. Such catalysis could potentially be applied to the synthesis or functionalization of compounds structurally related to the query molecule (Chan et al., 2015).
Methanesulfonic Acid in Synthesis
Methanesulfonic acid has been employed as a catalyst for synthesizing 2-substituted benzoxazoles and for methanesulfonic acid-catalyzed synthesis of bis(4-hydroxy-2H-chromen-2-ones). These processes highlight the versatility of methanesulfonic acid in promoting reactions relevant to the chemical scaffolds present in the query compound (Kumar et al., 2008); (Qi et al., 2014).
Methanesulfonic Acid in Reductive Ring-Opening
Methanesulfonic acid has also been used in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in complex organic transformations that could be relevant to modifying or synthesizing derivatives of the query compound (Zinin et al., 2007).
Future Directions
The future directions for the study of similar compounds could involve further exploration of their biological activities, such as antioxidant, antimicrobial, and anti-inflammatory activities. Additionally, the cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory HL2 (2), HL3 (3) ligands and their (9 – 16) metal complexes on Vero cell lines using calorimetric assay which revealed that the complex (12) is lesser cytotoxic than the other tested compounds .
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7S/c1-4-6-15-11-17-20(13-19(15)30-31(3,25)26)29-14(2)22(23(17)24)16-7-8-18-21(12-16)28-10-5-9-27-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFQTBQMNZEGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2608680.png)

![N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2608684.png)
![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2608688.png)
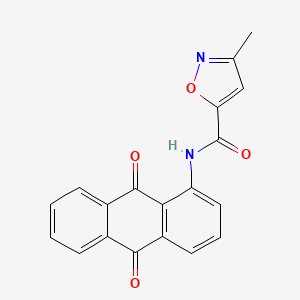
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2608690.png)
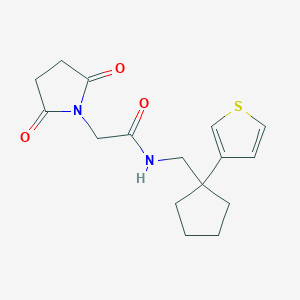
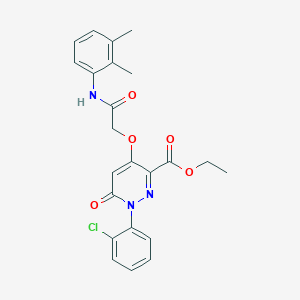
![(4aR,6aR,6bS,10R,12aS)-10-[(2S,3R,4S,5R)-3-[(2R,3S,4R,5R,6R)-4-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2608696.png)
![3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2608699.png)
![1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2608700.png)
